Cys(Npys)-(Arg)9 is a synthetic peptide composed of nine D-arginine residues and a modified cysteine residue, specifically featuring the 3-nitro-2-pyridinesulfenyl (Npys) group. This modification enhances the reactivity of the cysteine thiol group, allowing for selective interactions with other thiol-containing peptides. The peptide is recognized for its ability to penetrate cell membranes, making it a valuable tool in cellular and molecular biology research.
Cys(Npys)-(Arg)9 exhibits notable biological activities, primarily due to its cell-penetrating capabilities. It has been shown to facilitate the delivery of various biomolecules, including transcription activator-like effector nucleases (TALENs), into mammalian cells. This property makes it useful in gene editing and therapeutic applications . Additionally, studies indicate that it may possess cytotoxic effects on certain cell types at higher concentrations, suggesting potential applications in cancer therapy .
The synthesis of Cys(Npys)-(Arg)9 typically involves solid-phase peptide synthesis techniques. Key steps include:
Cys(Npys)-(Arg)9 has several applications in research and biotechnology:
Studies have demonstrated that Cys(Npys)-(Arg)9 effectively interacts with other thiol-containing peptides, facilitating the formation of disulfide bonds. This property is crucial for developing conjugates that require stable linkages between different biomolecules. Researchers have explored its use in creating targeted delivery systems for nucleic acids and proteins, enhancing their therapeutic potential .
Cys(Npys)-(Arg)9 shares similarities with several other peptides but stands out due to its unique modifications and properties. Here are some comparable compounds:
Compound Name | Composition | Unique Features |
---|---|---|
Cys-(Arg)9 | Cysteine + 9 Arginine residues | Lacks Npys modification |
Cys-(D-Arg)9 | Cysteine + 9 D-arginine residues | Standard cysteine without Npys modification |
Cys-(Lys)9 | Cysteine + 9 Lysine residues | Different amino acid composition |
Cys(Npys)-(Lys)9 | Cysteine (Npys) + 9 Lysine residues | Similar modification but different residues |
Cys(Npys)-(Arg)9's incorporation of the Npys group allows for selective reactivity that is not present in many similar compounds, enhancing its utility in bioconjugation and cellular delivery applications. Its ability to form stable disulfide bonds further distinguishes it from other peptides lacking this modification.